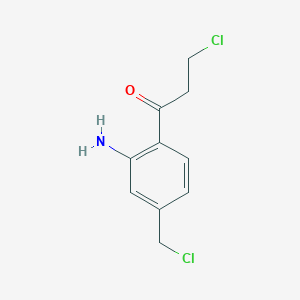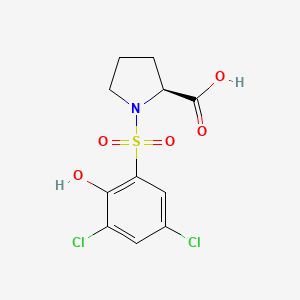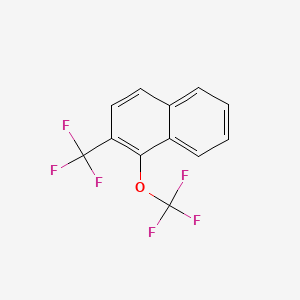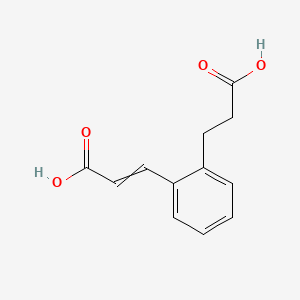
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound is characterized by the presence of a carboxyethyl group attached to a phenyl ring, which is further conjugated with an acrylic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid typically involves the reaction of 2-(2-carboxyethyl)phenylboronic acid with an appropriate acrylic acid derivative under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process. The reaction mixture is usually heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carboxyethyl and acrylic acid moieties allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, making the compound a valuable tool in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity but lacking the phenyl and carboxyethyl groups.
Phenylacrylic Acid: Similar structure but without the carboxyethyl group, leading to different reactivity and applications.
Cinnamic Acid: Contains a phenyl ring conjugated with an acrylic acid moiety but lacks the carboxyethyl group.
Uniqueness
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid is unique due to the presence of both the carboxyethyl and acrylic acid groups, which confer distinct reactivity and potential for diverse applications. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H12O4 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
3-[2-(2-carboxyethenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)7-5-9-3-1-2-4-10(9)6-8-12(15)16/h1-5,7H,6,8H2,(H,13,14)(H,15,16) |
Clé InChI |
HBJOPABBRWNDOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


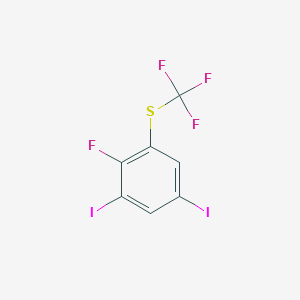

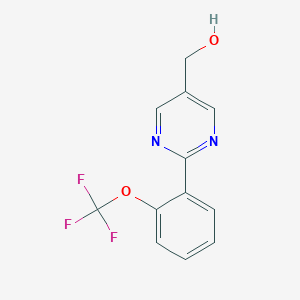
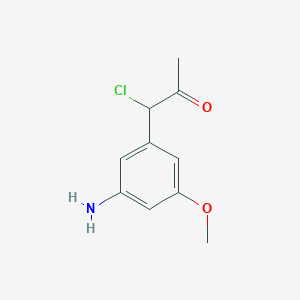
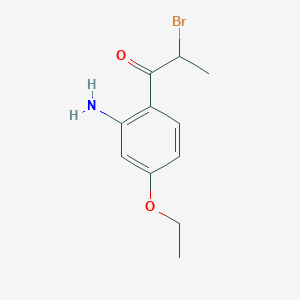
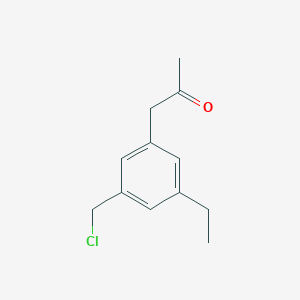
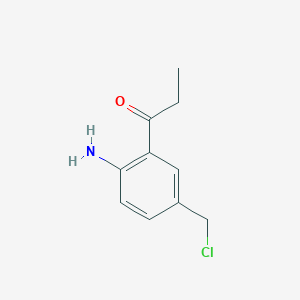
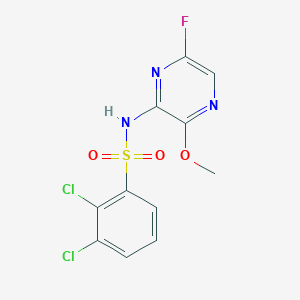

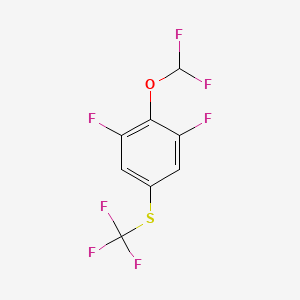
![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
